

Understanding the In Vivo Profile of TC-2153: A Technical Guide

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Disclaimer: While **TC-2153** is a known selective inhibitor of the striatal-enriched protein tyrosine phosphatase (STEP) with demonstrated in vivo activity, comprehensive quantitative pharmacokinetic data, such as Cmax, Tmax, AUC, and bioavailability, are not publicly available in the cited literature. One key study explicitly states that the pharmacokinetics of **TC-2153** are unknown. This guide, therefore, focuses on the available in vivo experimental data, mechanism of action, and associated methodologies.

Introduction to TC-2153

TC-2153, with the chemical name 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride, is a novel, selective inhibitor of the striatal-enriched protein tyrosine phosphatase (STEP).[1][2][3] STEP is a brain-specific phosphatase that has been implicated in the pathophysiology of several neurodegenerative and neuropsychiatric disorders, including Alzheimer's disease.[2][3][4][5] By inhibiting STEP, **TC-2153** has shown potential in reversing cognitive deficits in animal models of Alzheimer's disease.[2][4][5][6]

In Vivo Administration and Dosing

In vivo studies have primarily been conducted in mouse models of Alzheimer's disease to evaluate the efficacy of **TC-2153** in improving cognitive function. The administration details from these studies are summarized below.



Parameter	Details	References
Species	Mouse (e.g., C57BL/6J, 3xTg-AD)	[1][2]
Dose	10 mg/kg	[1][2][7]
Route of Administration	Intraperitoneal (i.p.)	[1][2][7]
Vehicle	Saline containing 2.8% DMSO	[1]
Treatment Regimen	Acute (single dose) and chronic administration have been investigated. For acute studies, measurements are often taken 3 hours postinjection.	[1][7]

Mechanism of Action and Signaling Pathway

TC-2153 exerts its therapeutic effects by inhibiting STEP, a key negative regulator of synaptic function. Elevated STEP activity is associated with the dephosphorylation and subsequent internalization of glutamate receptors (NMDA and AMPA receptors) and the inactivation of key signaling kinases. By inhibiting STEP, **TC-2153** promotes the phosphorylation of downstream targets, thereby enhancing synaptic plasticity and cognitive function.[1][4][5]

The primary substrates of STEP that are affected by **TC-2153** inhibition include:

- GluN2B subunit of the NMDA receptor: Inhibition of STEP leads to increased tyrosine phosphorylation of GluN2B, which is crucial for synaptic plasticity.
- ERK1/2 (Extracellular signal-regulated kinases 1/2): **TC-2153** treatment results in increased phosphorylation of ERK1/2, a key kinase involved in learning and memory.[7]
- Pyk2 (Proline-rich tyrosine kinase 2): Inhibition of STEP by **TC-2153** increases the phosphorylation of Pyk2, another important signaling molecule in the brain.[7]

TC-2153 Signaling Pathway



Experimental Protocols

The in vivo efficacy of **TC-2153** has been assessed through a combination of behavioral tests and biochemical analyses in mouse models of Alzheimer's disease.

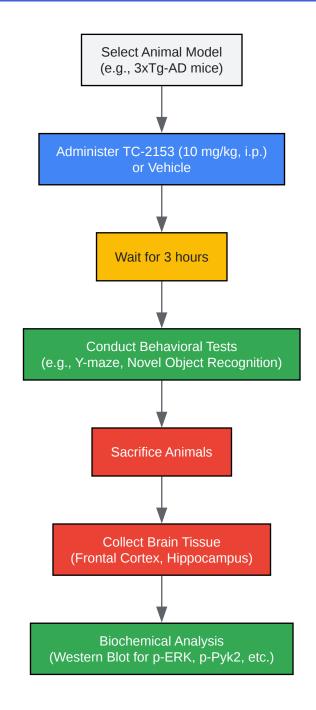
Animal Models

- 3xTg-AD Mice: A commonly used transgenic mouse model that develops both amyloid-beta plaques and tau pathology, mimicking key features of Alzheimer's disease.[2]
- C57BL/6J Mice: Wild-type mice used as a control group in some studies.[1]

In Vivo Efficacy Studies

A general workflow for in vivo studies investigating **TC-2153** is as follows:





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